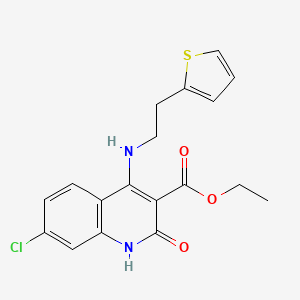

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate

Description

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is a chemical compound with diverse applications in scientific research. This compound exhibits unique properties, making it valuable for drug discovery and synthesis of novel materials.

Properties

IUPAC Name |

ethyl 7-chloro-2-oxo-4-(2-thiophen-2-ylethylamino)-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN2O3S/c1-2-24-18(23)15-16(20-8-7-12-4-3-9-25-12)13-6-5-11(19)10-14(13)21-17(15)22/h3-6,9-10H,2,7-8H2,1H3,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEJTLOKVKLVAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C(C=C2)Cl)NC1=O)NCCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate typically involves the reaction of ethyl chloride with magnesium in the presence of benzene and cilastatin as a catalyst . This process is a Grignard reaction, which is commonly used to form carbon-carbon bonds in organic synthesis.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties, which are crucial in the fight against resistant strains of bacteria. Research indicates that quinoline derivatives, including this compound, exhibit significant antibacterial activity against various pathogens such as Mycobacterium smegmatis and Pseudomonas aeruginosa . These findings suggest potential applications in developing new antibiotics.

Anticancer Properties : Studies have shown that derivatives of quinoline can possess anticancer activity. For instance, related compounds have been synthesized and tested for their efficacy against breast cancer cells, indicating a promising avenue for further exploration with ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate . The structural modifications in quinoline derivatives often enhance their biological activity, making this compound a candidate for future anticancer drug development.

Synthesis of Novel Materials

Building Block for Complex Molecules : This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows it to be incorporated into more complex molecular architectures . This property is particularly valuable in developing new materials with tailored properties for applications in electronics or photonics.

Polymer Chemistry : The incorporation of thiophene groups into molecular structures can enhance the electronic properties of polymers. This compound may be utilized in creating conductive polymers or organic semiconductors due to its unique electronic characteristics .

Biological Research

Study of Biological Pathways : The compound's unique structural features make it an excellent candidate for studying biological interactions and pathways. Quinoline derivatives have been shown to interact with various biological targets, influencing cellular processes . Understanding these interactions can provide insights into disease mechanisms and the development of targeted therapies.

Table 1: Summary of Research Findings on this compound

Mechanism of Action

The mechanism of action for Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is unique due to its specific structure, which includes a thienyl group and a quinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Biological Activity

Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a quinoline core with a chloro substituent and a thiophenyl ethylamine side chain. Its molecular formula is with a molecular weight of approximately 362.83 g/mol. The presence of these functional groups contributes to its diverse biological activities.

Target Interactions : Compounds in the quinolone class, including this compound, have been shown to interact with various biological targets such as enzymes involved in DNA replication and repair. They may inhibit topoisomerases and DNA gyrases, leading to cell death in rapidly dividing cells.

Biochemical Pathways : The compound potentially influences several biochemical pathways, including those involved in apoptosis and cell cycle regulation. This modulation can result in significant therapeutic effects, especially in cancer treatment.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar quinoline derivatives. For instance, compounds structurally related to this compound have been tested against various cancer cell lines such as MCF-7 (breast cancer) and have shown promising results.

In one study, the synthesized compounds demonstrated significant cytotoxicity compared to the reference drug Doxorubicin (Dox), indicating their potential as anticancer agents .

Antimicrobial Activity

Quinolone derivatives are also known for their antimicrobial properties. Ethyl 7-chloro-2-oxo derivatives exhibit activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial DNA synthesis.

| Microorganism | Activity (Zone of Inhibition in mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 20 | |

| Escherichia coli | 15 | |

| Bacillus subtilis | 18 |

These findings suggest that the compound could be beneficial in developing new antimicrobial therapies.

Case Studies

- In Vitro Anticancer Study : A study involving the evaluation of various quinoline derivatives showed that modifications on the quinoline ring significantly affected their anticancer activity against MCF-7 cells. Ethyl 7-chloro derivatives were among those that exhibited enhanced cytotoxicity .

- Antimicrobial Testing : A series of quinolone derivatives were tested for antibacterial activity against common pathogens. The results indicated that compounds with thiophene substituents had improved efficacy compared to their non-thiophene counterparts .

Q & A

Q. What are the established synthetic routes for Ethyl 7-chloro-2-oxo-4-((2-(thiophen-2-yl)ethyl)amino)-1,2-dihydroquinoline-3-carboxylate?

A common approach involves condensation reactions of substituted anilines with diethyl malonate in the presence of a catalyst like piperidine, followed by functionalization of the quinoline core. For example, analogous compounds (e.g., ethyl 6-chloro-2-oxo-4-phenyl derivatives) are synthesized by heating (2-amino-5-chlorophenyl)(phenyl)methanone with diethyl malonate and piperidine at 453 K, followed by purification via silica-gel column chromatography . Modifications to introduce the thiophen-2-yl ethylamino group would likely involve nucleophilic substitution or reductive amination steps.

Q. How is the molecular structure of this compound confirmed experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For related quinoline-3-carboxylates, monoclinic crystal systems (e.g., space group P2₁/c) are reported, with unit cell parameters refined using H-atom placement in riding models and anisotropic displacement parameters for non-H atoms. Data collection typically employs Bruker SMART CCD area detectors and graphite-monochromated radiation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While direct safety data for this specific compound is limited, analogous quinoline derivatives require standard precautions:

- Use personal protective equipment (gloves, goggles, lab coats).

- Avoid inhalation/ingestion; work in a fume hood.

- In case of skin contact, wash thoroughly with soap and water.

- Emergency procedures for related compounds include consulting a physician and providing SDS documentation .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

Key factors include:

- Catalyst selection : Piperidine is commonly used, but alternatives like DBU or microwave-assisted synthesis may improve efficiency.

- Reaction monitoring : TLC or HPLC can track intermediate formation to minimize side products .

- Purification : Gradient elution (petroleum ether/ethyl acetate) in column chromatography enhances separation of polar byproducts .

Q. How should researchers address discrepancies in spectroscopic or crystallographic data?

- For NMR : Verify solvent purity, calibrate referencing (e.g., TMS), and compare with computed spectra (DFT).

- For XRD : Check for twinning or disorder in the crystal lattice. Refinement residuals (R1 > 5%) may indicate incomplete H-atom modeling, requiring free refinement of amino H-atoms .

Q. What structure-activity relationship (SAR) insights exist for substituents on the quinoline core?

- Chloro/fluoro substituents : Enhance antimicrobial activity by increasing lipophilicity and target binding (e.g., DNA gyrase inhibition) .

- Thiophene ethylamino group : The thiophene moiety may improve pharmacokinetic properties via π-π interactions with biological targets. Comparative studies with phenyl or furan analogs are needed to validate this hypothesis .

Q. How can computational methods predict the compound’s biological interactions?

- Molecular docking : Use software like AutoDock Vina to model binding to targets (e.g., Mycobacterium tuberculosis enoyl-ACP reductase).

- Pharmacophore modeling : Identify critical features (e.g., hydrogen-bond acceptors at C-3/C-4) for activity .

Q. What mechanistic studies are recommended to elucidate its biological activity?

- Enzyme inhibition assays : Quantify IC₅₀ values against bacterial topoisomerases.

- Resistance profiling : Compare efficacy against wild-type vs. mutant strains (e.g., gyrA mutations in E. coli) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.